molecular formula C8H15N3O4 B14625947 Glycyl-D-alanyl-L-alanine CAS No. 55386-81-7

Glycyl-D-alanyl-L-alanine

Katalognummer: B14625947
CAS-Nummer: 55386-81-7
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: PYTZFYUXZZHOAD-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-D-alanyl-L-alanine is a dipeptide composed of glycine, D-alanine, and L-alanine. Dipeptides, such as this compound, play crucial roles in various biological processes and have significant applications in medicine and industry . This compound is particularly interesting due to its unique stereochemistry, which includes both D- and L- forms of alanine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyl-D-alanyl-L-alanine can be synthesized through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection and deprotection of functional groups to ensure the correct sequence and stereochemistry .

Industrial Production Methods: Industrial production of dipeptides like this compound often involves enzymatic synthesis, which offers high specificity and efficiency. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, making the process environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-D-alanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiols or amines .

Wissenschaftliche Forschungsanwendungen

Glycyl-D-alanyl-L-alanine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Glycyl-D-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include peptide bond formation and hydrolysis, which are critical for various biological processes .

Vergleich Mit ähnlichen Verbindungen

    Glycyl-L-alanine: Another dipeptide with similar properties but different stereochemistry.

    L-alanyl-glycine: An isomer with the same amino acids but in a different sequence.

    L-alanyl-L-alanine: A dipeptide with two L-alanine residues.

Uniqueness: Glycyl-D-alanyl-L-alanine is unique due to its combination of D- and L- forms of alanine, which can influence its biological activity and stability. This stereochemical diversity can lead to different interactions with enzymes and receptors compared to its similar compounds .

Eigenschaften

CAS-Nummer

55386-81-7

Molekularformel

C8H15N3O4

Molekulargewicht

217.22 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1

InChI-Schlüssel

PYTZFYUXZZHOAD-UHNVWZDZSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN

Kanonische SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.